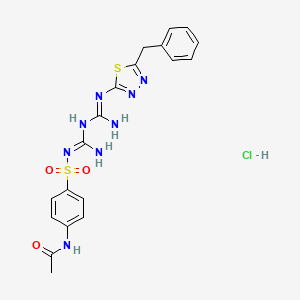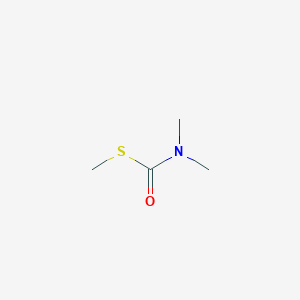
Carbamothioic acid, dimethyl-, S-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamothioic acid, dimethyl-, S-methyl ester is a chemical compound with the molecular formula C4H9NS2 and a molecular weight of 135.251 g/mol . It is also known by other names such as Carbamic acid, dimethyldithio-, methyl ester, and Methyl dimethyldithiocarbamate . This compound is characterized by its sulfur-containing functional groups, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of Carbamothioic acid, dimethyl-, S-methyl ester typically involves the reaction of dimethylamine with carbon disulfide, followed by methylation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the intermediate dimethyldithiocarbamate, which is then methylated using methyl iodide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
Carbamothioic acid, dimethyl-, S-methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
Carbamothioic acid, dimethyl-, S-methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pesticides, rubber chemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of Carbamothioic acid, dimethyl-, S-methyl ester involves its interaction with various molecular targets. The sulfur-containing functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Carbamothioic acid, dimethyl-, S-methyl ester can be compared with other similar compounds such as:
- Carbamothioic acid, dimethyl-, S-phenyl ester
- Carbamothioic acid, N,N-dimethyl-, S-methyl ester
- Dimethyldithiocarbamic acid methyl ester
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities. The unique combination of sulfur and methyl groups in this compound contributes to its distinct properties and applications .
Propriétés
Numéro CAS |
3013-02-3 |
|---|---|
Formule moléculaire |
C4H9NOS |
Poids moléculaire |
119.19 g/mol |
Nom IUPAC |
S-methyl N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C4H9NOS/c1-5(2)4(6)7-3/h1-3H3 |
Clé InChI |
GCOMUEMCOXVZNI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




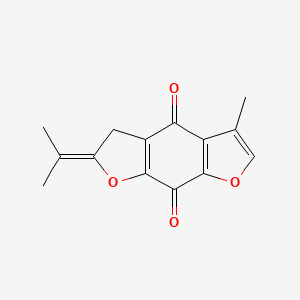
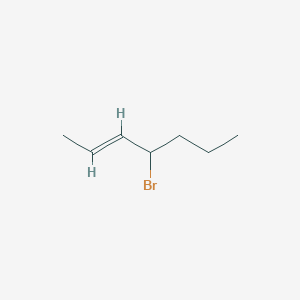
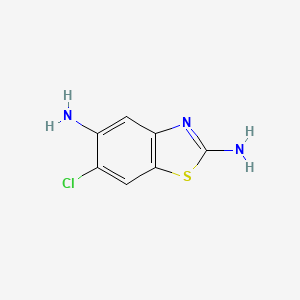

![[4-(1h-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B13748773.png)
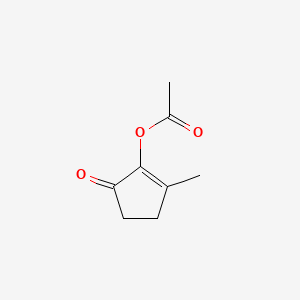
![[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B13748777.png)
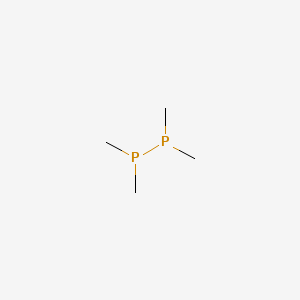
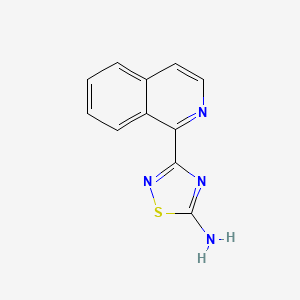
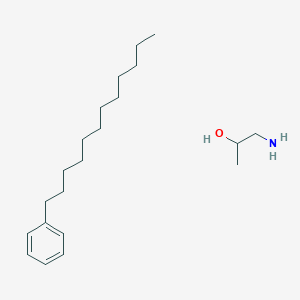
![Benzo[B]tellurophene-2-carboxylic acid](/img/structure/B13748800.png)
